Dodecyl 4-methylbenzenesulfonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methyl-, dodecyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with dodecanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions helps in achieving a high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Dodecyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzenesulfonates.

Aplicaciones Científicas De Investigación

Dodecyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Mecanismo De Acción

The mechanism of action of benzenesulfonic acid, 4-methyl-, dodecyl ester primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as detergents and emulsifiers.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.

4-Methylbenzenesulfonic acid: Shares the methylbenzenesulfonate functional group but lacks the dodecyl chain.

Dodecylbenzenesulfonic acid: Contains a dodecyl chain but differs in the position of the sulfonic acid group.

Uniqueness

Dodecyl 4-methylbenzenesulfonate is unique due to the combination of its dodecyl chain and methylbenzenesulfonate group, which imparts specific surfactant properties that are not present in simpler analogs .

Actividad Biológica

Dodecyl 4-methylbenzenesulfonate (CAS Number: 10157-76-3) is an organic compound with the molecular formula CHOS. It is primarily recognized for its surfactant properties and potential biological activities, which have been the focus of various studies. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anti-inflammatory effects, supported by data tables and case studies.

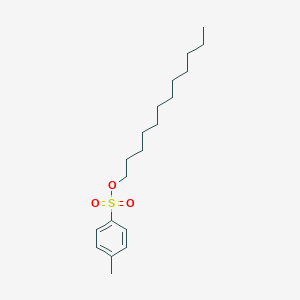

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain attached to a sulfonate group, which enhances its surfactant properties. The structure can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 340.52 g/mol

- Appearance : Liquid

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, a study on related sulfonate compounds demonstrated their effectiveness against various bacterial strains, highlighting their potential as therapeutic agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

This table illustrates the antibacterial efficacy of this compound against common pathogens, suggesting its application in antimicrobial formulations.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. A comparative study involving various surfactants found that this compound inhibited the growth of fungi such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

These findings indicate that this compound could be a valuable component in antifungal treatments.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Studies suggest that it may inhibit pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory conditions.

- Case Study : A recent experiment evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in the levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to disrupt microbial membranes due to its amphiphilic nature. This disruption leads to increased permeability and ultimately cell lysis in bacteria and fungi. Additionally, its interaction with cellular signaling pathways may mediate its anti-inflammatory effects.

Propiedades

IUPAC Name |

dodecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKNLARMWXIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064978 | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10157-76-3 | |

| Record name | Dodecyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10157-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dodecyl p-toluenesulfonate contribute to understanding surfactant behavior at interfaces?

A: Dodecyl p-toluenesulfonate serves as a model insoluble surfactant in studies investigating the dynamics of soluble surfactant adsorption and desorption at air/water interfaces []. Its presence allows researchers to examine how the addition of a soluble surfactant, such as C12E6, impacts the surface tension and relaxation properties of the interface. This is crucial for understanding phenomena like foam stability, emulsification, and detergency.

Q2: What experimental technique was used to study Dodecyl p-toluenesulfonate in conjunction with C12E6?

A: Researchers utilized stress relaxation experiments combined with a capillary wave probe to study the interaction between Dodecyl p-toluenesulfonate and C12E6 at an air/water interface []. By inducing a small disturbance in the surface area and monitoring the subsequent changes in surface tension over time, they could derive information about the adsorption/desorption kinetics of C12E6 in the presence of the insoluble Dodecyl p-toluenesulfonate monolayer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.